molecular formula C12H24O7S B609354 Mes-PEG2-acid t-butyl ester CAS No. 1312309-62-8

Mes-PEG2-acid t-butyl ester

Cat. No. B609354
CAS RN: 1312309-62-8
M. Wt: 312.38
InChI Key: SXMMBKJCRVIEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mes-PEG2-acid t-butyl ester is a biochemical used for proteomics research . It has a molecular formula of C12H24O7S and a molecular weight of 312.38 .


Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 19 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 aliphatic ester, 2 aliphatic ethers, and 1 sulfonate . It consists of 24 Hydrogen atoms, 12 Carbon atoms, 7 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Proteomics Research

Mes-PEG2-acid t-butyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and locations.

Drug Delivery Systems

This compound is ideal for applications ranging from drug delivery systems. In drug delivery systems, it can be used to improve the solubility and bioavailability of drugs, enhance the stability of therapeutic agents, and control the release of drugs.

Bioconjugation

Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. Mes-PEG2-acid t-butyl ester can be used in bioconjugation.

Synthesis of PROTACs

Ms-PEG2-C2-Boc is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Safety and Hazards

A safety data sheet for Mes-PEG2-acid t-butyl ester indicates that it may have certain hazards, but the specific details are not provided .

properties

IUPAC Name

tert-butyl 3-[2-(2-methylsulfonyloxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O7S/c1-12(2,3)19-11(13)5-6-16-7-8-17-9-10-18-20(4,14)15/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMBKJCRVIEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mes-PEG2-acid t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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